REACTION_CXSMILES
|
CC1(C)C[O:5][C:4]([C:7]2[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:8]=2[CH:9]=O)=[N:3]1.OS(O)(=O)=O.O.[NH2:24]N.C([O-])(O)=O.[Na+]>C(O)(=O)C.O.C(O)C>[CH3:16][O:15][C:12]1[CH:11]=[C:8]2[C:7](=[CH:14][CH:13]=1)[C:4](=[O:5])[NH:3][N:24]=[CH:9]2 |f:2.3,4.5|
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Name
|
2-(4,4-dimethyl-4,5-dihydro-oxazol-2-yl)-5-methoxy-benzaldehyde
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC1(N=C(OC1)C1=C(C=O)C=C(C=C1)OC)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
mixture
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hours
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to small volume
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
DISSOLUTION
|
Details
|
The resultant oil was dissolved in acetic acid (14 ml)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 3.5 hours at room temperature
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted more times with CH2Cl2
|
Type
|
WASH
|
Details
|
The organic phases were washed with water, anhydrified
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in CH2Cl2 (10 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=NNC(C2=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 73.4% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |